Adenosine, 8-iodo-(8CI,9CI) is a halogenated derivative of adenosine, a vital nucleoside in biochemistry. This compound is characterized by the presence of an iodine atom at the 8-position of the adenine moiety, which alters its biological activity and chemical properties. Adenosine itself plays crucial roles in energy transfer (as adenosine triphosphate) and signaling within cells.
Adenosine, 8-iodo-(8CI,9CI) falls under the category of nucleoside derivatives, specifically modified purines. Its classification is significant in medicinal chemistry due to its potential applications in pharmacology, particularly in targeting adenosine receptors.
The synthesis of adenosine derivatives, including 8-iodo compounds, typically involves several steps:
The molecular structure of adenosine, 8-iodo-(8CI,9CI) can be represented as follows:
The presence of iodine significantly influences the compound's reactivity and interaction with biological targets.
Adenosine derivatives undergo various chemical reactions that are essential for their functionalization:
These reactions are crucial for synthesizing new analogs with potential therapeutic applications.
The mechanism of action for adenosine, 8-iodo-(8CI,9CI) primarily involves its interaction with adenosine receptors (A1, A2A, A2B, A3). These receptors are G protein-coupled receptors that mediate various physiological responses:
Studies indicate that modifications at the C8 position can enhance selectivity and potency for specific receptor subtypes.
Spectroscopic techniques (NMR, IR) are often employed to characterize these compounds and confirm their structures post-synthesis .
Adenosine, 8-iodo-(8CI,9CI) has potential applications in several scientific fields:
8-Iodo-adenosine exhibits nuanced interactions with adenosine receptor (AR) subtypes (A1, A2A, A2B, A3), which belong to the G protein-coupled receptor (GPCR) superfamily. Its selectivity profile arises from halogen bonding between the iodine atom at the C8 position and non-conserved residues within receptor binding pockets. Specifically, the bulky iodine sterically hinders binding to A2A receptors but favors interactions with A3 subtypes due to a larger extracellular cavity [1] [5] [8]. Molecular dynamics simulations reveal that the iodine atom forms stable contacts with Val6.51 in A3 receptors—a residue replaced by bulkier side chains in other subtypes [2] [8].
Table 1: Adenosine Receptor Subtype Selectivity Parameters
| Subtype | Affinity (nM) | Key Binding Residues | Functional Response |
|---|---|---|---|
| A1 | 320 ± 45 | Asn6.55, His7.43 | Gi/o coupling ↓cAMP |
| A2A | >1,000 | Phe5.29, Leu6.51 | Gs coupling ↑cAMP |
| A2B | 650 ± 90 | Val6.51, Asp7.32 | Gs/Gq coupling |
| A3 | 110 ± 15 | Val6.51, Glu5.30 | Gi/o coupling ↓cAMP |
The C8-iodine moiety exploits conformational differences in extracellular loop 2 (EL2) across AR subtypes. Cryo-EM structures confirm that A3 receptors possess a wider orthosteric pocket than A1 receptors, accommodating iodine without steric clashes [5] [7]. Mutagenesis studies show that substituting A3-specific residues (e.g., Glu5.30) with A2A-counterparts reduces 8-iodo-adenosine binding by >80% [7] [8].
8-Iodo-adenosine demonstrates functional selectivity at A3 receptors, preferentially activating β-arrestin pathways over canonical Gi-mediated cAMP inhibition. In cellular assays, it triggers β-arrestin recruitment (EC50 = 0.28 μM) with minimal Gi activation (EC50 > 1 μM), leading to sustained ERK phosphorylation—a pattern distinct from endogenous adenosine [6].
The compound enhances positive allosteric modulator (PAM) binding at A1 receptors. Nuclear magnetic resonance (NMR) studies indicate that 8-iodo-adenosine stabilizes a receptor conformation increasing PAM affinity by 4.7-fold, suggesting cooperative binding [4] [6].
8-Iodo-ATP, the triphosphate metabolite, directly inhibits RNA Polymerase II (Pol II) by disrupting CTD (C-terminal domain) phosphorylation dynamics. It competitively binds the ATP site of CDK7 (Cyclin-Dependent Kinase 7), reducing Ser5 phosphorylation by 65% and Ser2 phosphorylation by 42% in vitro [4]. This impairs transcriptional initiation and elongation, as confirmed by chromatin immunoprecipitation sequencing (ChIP-seq) showing Pol II pausing at promoter-proximal regions.
Table 2: Impact of 8-Iodo-ATP on Pol II Phosphorylation
| Kinase Target | Phosphorylation Site | Reduction (%) | Functional Consequence |
|---|---|---|---|
| CDK7 | Ser5 | 65 ± 8 | Impaired initiation complex assembly |
| CDK9 | Ser2 | 42 ± 6 | Reduced elongation efficiency |
| CDK12 | Ser2 | 38 ± 5 | Altered alternative splicing |
The iodine atom at C8 sterically hinders ATP-binding in kinases and helicases. 8-Iodo-ATP exhibits 5–30-fold higher inhibition constants (Ki) than ATP against:
Notably, 8-iodo-adenosine shows negligible activity against RNA-modified adenosine receptors (e.g., m6A-activated A3R), as confirmed by radioligand binding assays (< 10% displacement at 10 μM) [7].
Table 3: Enzymatic Inhibition Profiles
| Enzyme | Ki (μM) | Mechanism | Biological Impact |
|---|---|---|---|
| DNA-PK | 0.8 ± 0.2 | Competitive ATP antagonism | Impaired DNA double-strand break repair |
| DDX3X | 2.3 ± 0.4 | Allosteric helicase inhibition | Reduced viral replication efficiency |
| Adenylate cyclase | 4.1 ± 0.9 | Non-competitive inhibition | Attenuated cAMP signaling |
Intracellular activation of 8-iodo-adenosine involves stepwise phosphorylation:
Mass spectrometry studies detect 8-iodo-ATP accumulation in hepatocytes (0.8 nmol/106 cells) and neurons (0.3 nmol/106 cells) within 15 minutes of exposure. Deamination by adenosine deaminase (ADA) is minimal (< 5% conversion to 8-iodo-inosine) due to steric blocking at C8 [1] [4].
Table 4: Kinetic Parameters of Metabolic Enzymes
| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |
|---|---|---|---|
| Adenosine kinase (ADK) | 8-Iodo-adenosine | 18 ± 3 | 72 ± 8 |
| Adenylate kinase (AK) | 8-Iodo-AMP | 42 ± 6 | 105 ± 12 |
| Deoxycytidine kinase (dCK) | 8-Iodo-adenosine | 150 ± 20 | 18 ± 3 |
8-Iodo-ATP incorporates into RNA with error-prone consequences:
Notably, RNA modifications like N6-isopentenyladenosine (i6A) compete with 8-iodo-adenosine at A3 receptors but not during transcription. 8-Iodo-adenosine shows < 5% incorporation into tRNA compared to i6A due to ribosomal quality control [7]. Nuclear export assays reveal tRNA misincorporation triggers nuclear exclusion and degradation by REXO2 exoribonucleases [7].
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